3,4-Dimethoxybenzohydrazide

Catalog No.
S713728
CAS No.
41764-74-3
M.F
C9H12N2O3
M. Wt
196.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethoxybenzohydrazide

CAS Number

41764-74-3

Product Name

3,4-Dimethoxybenzohydrazide

IUPAC Name

3,4-dimethoxybenzohydrazide

Molecular Formula

C9H12N2O3

Molecular Weight

196.2 g/mol

InChI

InChI=1S/C9H12N2O3/c1-13-7-4-3-6(9(12)11-10)5-8(7)14-2/h3-5H,10H2,1-2H3,(H,11,12)

InChI Key

LJMQIGMMUZLDOC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NN)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN)OC

Organic Synthesis

,4-Dimethoxybenzohydrazide is a useful reagent in organic synthesis, particularly for the preparation of hydrazones and Schiff bases. These compounds are formed by the condensation reaction of a carbonyl group with a hydrazine or an amine, respectively. They find applications in various fields, including:

  • Pharmaceutical development: Hydrazones and Schiff bases can exhibit various biological activities, making them valuable candidates for drug discovery [].
  • Material science: These compounds can be used as ligands in coordination chemistry, leading to the development of materials with specific properties [].
  • Dyes and pigments: Hydrazones and Schiff bases can possess interesting color properties, making them useful in the development of dyes and pigments [].

Here are some examples of scientific articles describing the use of 3,4-dimethoxybenzohydrazide in organic synthesis:

  • Synthesis of Novel Schiff Bases Derived from 3,4-Dimethoxybenzohydrazide and Their Antibacterial Activity []
  • Metal Complexes of Hydrazones Derived from 3,4-Dimethoxybenzohydrazide: Synthesis, Spectral Characterization, and Antimicrobial Activity []
  • Design and Synthesis of New Azo Dyes Derived from 3,4-Dimethoxybenzhydrazide []

Other Potential Applications

While research is ongoing, 3,4-dimethoxybenzohydrazide is also being investigated for its potential applications in other areas, including:

  • Medicinal chemistry: Studies suggest that 3,4-dimethoxybenzohydrazide may possess various biological activities, such as antimicrobial and antitumor properties [, ]. However, more research is necessary to understand its potential therapeutic effects and safety profile.
  • Material science: The unique properties of 3,4-dimethoxybenzohydrazide are being explored for potential applications in material science, such as the development of sensors and optoelectronic devices [].

3,4-Dimethoxybenzohydrazide is an organic compound with the molecular formula C9H12N2O3C_9H_{12}N_2O_3 and a molecular weight of 196.20 g/mol. It features two methoxy groups attached to a benzene ring, which enhances its solubility and reactivity. The compound is characterized by its hydrazide functional group, which contributes to its biological activity and potential applications in medicinal chemistry. Its structure can be represented as follows:

text
OCH3 | OCH3-C6H3-CO-NH-NH2

This compound is primarily synthesized for research purposes and has shown promise in various biological assays.

, including:

  • Hydrazinolysis: This involves the reaction of 3,4-dimethoxybenzoic acid methyl ester with hydrazine hydrate to produce the hydrazide.
  • Condensation Reactions: The hydrazide can react with various aldehydes to form hydrazone derivatives, which are often evaluated for biological activity .
  • Urease Inhibition: Some derivatives of 3,4-dimethoxybenzohydrazide have been synthesized and tested for their ability to inhibit urease, an enzyme involved in various physiological processes .

Research indicates that 3,4-dimethoxybenzohydrazide exhibits significant biological activities:

  • Anti-Ulcer Activity: Derivatives of this compound have been shown to possess anti-ulcer properties, making them potential candidates for treating gastric ulcers .
  • Urease Inhibition: Certain derivatives demonstrate urease inhibitory potential, which can be beneficial in managing conditions like urinary tract infections .
  • Antimicrobial Properties: Some studies suggest that modified forms of 3,4-dimethoxybenzohydrazide may exhibit antimicrobial activity against various pathogens .

The synthesis of 3,4-dimethoxybenzohydrazide typically involves a multi-step process:

  • Esterification: The first step involves the esterification of 3,4-dimethoxybenzoic acid with methanol in the presence of a catalyst (sulfuric acid) to form methyl 3,4-dimethoxybenzoate.
  • Hydrazinolysis: The methyl ester is then treated with hydrazine hydrate in ethanol to yield 3,4-dimethoxybenzohydrazide.
  • Formation of Derivatives: This compound can subsequently react with various aldehydes through condensation reactions to produce a range of derivatives with enhanced biological properties .

3,4-Dimethoxybenzohydrazide and its derivatives have several applications:

  • Pharmaceutical Development: Due to their anti-ulcer and antimicrobial properties, these compounds are explored as potential drug candidates.
  • Research in Enzyme Inhibition: They serve as important tools in studying enzyme functions and developing inhibitors for therapeutic use.
  • Material Science: The unique chemical properties may also find applications in material science for developing new polymers or coatings.

Studies on the interaction of 3,4-dimethoxybenzohydrazide with biological targets have revealed its potential as an enzyme inhibitor. Molecular docking studies indicate that it may bind effectively to urease and other enzymes, providing insights into its mechanism of action and guiding further modifications for enhanced efficacy .

Several compounds share structural similarities with 3,4-dimethoxybenzohydrazide. Here are some notable examples:

Compound NameCAS NumberSimilarity
4-Hydroxy-3-methoxybenzohydrazide100377-63-71.00
3,4,5-Trimethoxybenzohydrazide3291-03-00.98
4-Hydroxy-3,5-dimethoxybenzohydrazide1443-76-10.98
4-Ethoxy-3-methoxybenzohydrazide122772-33-20.94

Uniqueness of 3,4-Dimethoxybenzohydrazide

What sets 3,4-dimethoxybenzohydrazide apart from these similar compounds is its specific arrangement of methoxy groups and its demonstrated biological activities related to urease inhibition and anti-ulcer effects. These characteristics make it a valuable compound for further research and development in medicinal chemistry.

XLogP3

0.6

Other CAS

41764-74-3

Wikipedia

3,4-dimethoxybenzhydrazide

Dates

Modify: 2023-08-15

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